
4-Chlorophenyl propionate
描述
4-Chlorophenyl propionate is a chemical compound that is widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents such as ethanol and acetone.
作用机制
The mechanism of action of 4-Chlorophenyl propionate is not fully understood. However, it is believed to act as a competitive inhibitor of certain enzymes in the body. This inhibition leads to a decrease in the production of certain biochemicals, which can have various physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of certain cancer cells and to have anti-inflammatory properties. It has also been shown to have a positive effect on glucose metabolism and insulin sensitivity in animal models.
实验室实验的优点和局限性
The advantages of using 4-Chlorophenyl propionate in lab experiments include its high purity, stability, and ease of synthesis. However, it is important to note that it can be toxic if ingested or inhaled, and proper safety precautions should be taken when handling it.
未来方向
There are several future directions for research involving 4-Chlorophenyl propionate. One area of interest is its potential use in the treatment of diabetes and other metabolic disorders. Another area of research is its use as a reagent in the synthesis of novel organic compounds with potential therapeutic applications.
Conclusion:
In conclusion, this compound is a valuable compound for scientific research. Its unique chemical properties make it an ideal candidate for research in the fields of chemistry, biology, and pharmacology. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields of research.
科学研究应用
4-Chlorophenyl propionate is widely used in scientific research as a reagent in the synthesis of various organic compounds. It is also used in the production of pharmaceuticals and agrochemicals. Its unique chemical properties make it an ideal candidate for research in the fields of chemistry, biology, and pharmacology.
属性
CAS 编号 |
61469-49-6 |
|---|---|
分子式 |
C9H9ClO2 |
分子量 |
184.62 g/mol |
IUPAC 名称 |
(4-chlorophenyl) propanoate |
InChI |
InChI=1S/C9H9ClO2/c1-2-9(11)12-8-5-3-7(10)4-6-8/h3-6H,2H2,1H3 |
InChI 键 |
XKRRJFYQNKYWPJ-UHFFFAOYSA-N |
SMILES |
CCC(=O)OC1=CC=C(C=C1)Cl |
规范 SMILES |
CCC(=O)OC1=CC=C(C=C1)Cl |
其他 CAS 编号 |
61469-49-6 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Phenylnaphtho[2,1-b]furan](/img/structure/B184984.png)

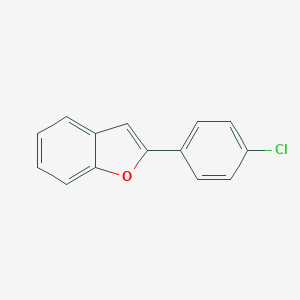

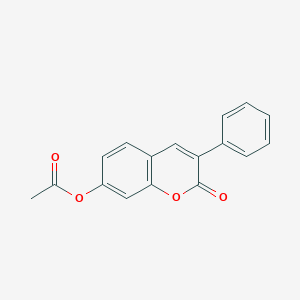

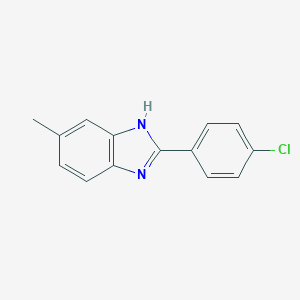
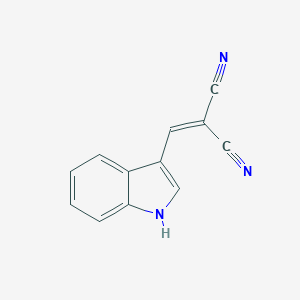
![3-hydroxy-5-methyl-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B184994.png)
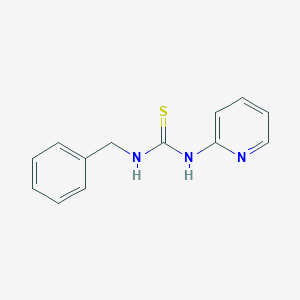

![3-methyl-N-[3-(methylsulfanyl)phenyl]benzamide](/img/structure/B185004.png)